N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
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Overview
Description
“N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[73002,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide” is a complex organic compound that features a unique arrangement of fluorophenyl groups and a pentazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide” typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pentazatricyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Groups: Fluorophenyl groups can be introduced via nucleophilic aromatic substitution or other suitable methods.
Attachment of the Sulfanyl Group: This step may involve thiolation reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could involve the conversion of nitro groups (if present) to amines.
Substitution: The fluorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a subject of interest in synthetic organic chemistry, where it can be used as a building block for more complex molecules.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity against specific targets.
Industry
In the industrial sector, the compound might be explored for use in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism by which “N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide” exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
Pathway Involvement: Modulating signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-[[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
- N-(4-fluorophenyl)-2-[[11-(4-bromophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Uniqueness
The presence of fluorophenyl groups and the specific arrangement of the pentazatricyclic core distinguish “N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide” from other similar compounds. These structural features may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H20F2N6OS |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20F2N6OS/c22-14-3-1-13(2-4-14)17-11-18-20-25-26-21(28(20)9-10-29(18)27-17)31-12-19(30)24-16-7-5-15(23)6-8-16/h1-10,17-18,20,25,27H,11-12H2,(H,24,30) |
InChI Key |
IWVOWHMSSCLKMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3NN=C(N3C=CN2NC1C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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